molecular formula C12H18O3S B12609028 Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate CAS No. 646517-88-6

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate

Cat. No.: B12609028
CAS No.: 646517-88-6
M. Wt: 242.34 g/mol
InChI Key: WZOLDAVINXCKSX-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an acetylsulfanyl group and a dimethylhexa-dienoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid to promote the reaction between the carboxylic acid and ethanol . Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylsulfanyl)-2,4-dimethylhexa-3,5-dienoate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of an ester and an acetylsulfanyl group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

646517-88-6

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 2-acetylsulfanyl-2,4-dimethylhexa-3,5-dienoate

InChI

InChI=1S/C12H18O3S/c1-6-9(3)8-12(5,16-10(4)13)11(14)15-7-2/h6,8H,1,7H2,2-5H3

InChI Key

WZOLDAVINXCKSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C=C(C)C=C)SC(=O)C

Origin of Product

United States

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